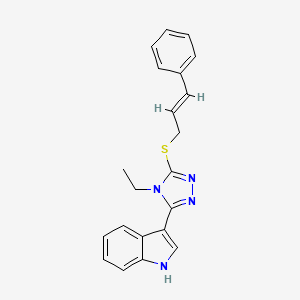
(E)-3-(5-(cinnamylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-(cinnamylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole, commonly known as CTI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CTI is a heterocyclic compound that contains both triazole and indole moieties, which are known to exhibit various biological activities.
Scientific Research Applications
CTI has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial activities. CTI has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and bacterial infections. CTI has also been studied for its potential use as a diagnostic agent for the detection of cancer cells.
Mechanism of Action
The mechanism of action of CTI is not fully understood. However, it has been proposed that CTI exerts its biological activities by inhibiting the activity of specific enzymes or receptors. For example, CTI has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CTI has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
CTI has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. CTI has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, CTI has been found to exhibit antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
CTI has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good yields. CTI is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, CTI has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanism of action are not fully understood. CTI is also relatively expensive compared to other compounds, which may limit its use in some experiments.
Future Directions
There are several future directions for the research on CTI. One potential direction is to investigate the structure-activity relationship of CTI and its analogs to identify compounds with enhanced biological activities. Another direction is to investigate the mechanism of action of CTI in more detail to identify specific targets for drug development. CTI can also be studied for its potential use in combination therapy with other drugs to enhance their efficacy. Finally, CTI can be studied for its potential use as a diagnostic agent for the detection of cancer cells.
Synthesis Methods
CTI can be synthesized by the reaction of 5-(cinnamylthio)-4-ethyl-4H-1,2,4-triazole-3-thiol with indole-3-carbaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, and the resulting CTI is obtained in good yields. The purity of the compound can be enhanced by recrystallization or column chromatography.
properties
IUPAC Name |
3-[4-ethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S/c1-2-25-20(18-15-22-19-13-7-6-12-17(18)19)23-24-21(25)26-14-8-11-16-9-4-3-5-10-16/h3-13,15,22H,2,14H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFQIZJWPOQWHK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(cinnamylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,7-trimethyl-8-(3-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775774.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2775775.png)
![Cyclopentyl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2775776.png)
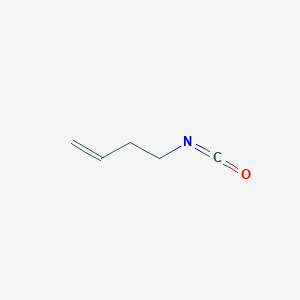
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2775778.png)
![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2775782.png)
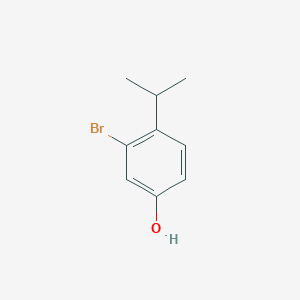
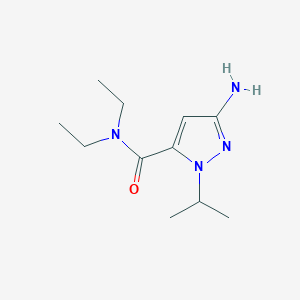
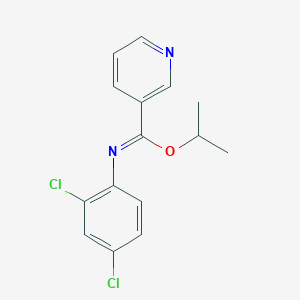
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2775791.png)

![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2775795.png)
![[2-(4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-methylamine, AldrichCPR](/img/structure/B2775796.png)